molecular formula C19H16BrN3OS B2602480 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-21-1

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2602480
CAS No.: 396720-21-1
M. Wt: 414.32
InChI Key: VHLMCZRVIOSOQD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic pyrazole-based compound of significant interest in biomedical and chemical biology research. This reagent belongs to a class of heterocyclic compounds known for their diverse pharmacological profiles. The molecular structure incorporates a thieno[3,4-c]pyrazole core, a scaffold identified in scientific literature as a privileged structure for developing bioactive molecules with potential antioxidant and antiproliferative properties . Researchers utilize this compound primarily as a key chemical tool for investigating pathways involved in oxidative stress and cell proliferation. Pyrazole derivatives have been demonstrated to exhibit a remarkable antioxidative activity, strongly inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models such as thrombin-stimulated human platelets . Furthermore, structural analogs featuring the pyrazole core have shown promising anticancer activity in large-scale screenings, indicating their value as candidates for oncological research . The mechanism of action for such compounds often involves interference with critical cellular processes. Related pyrazolo[3,4-d]pyrimidine derivatives, for instance, are established as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, thereby arresting proliferation in various cancer cell lines . The specific substitution pattern on the benzamide ring and the pyrazole nitrogen in this compound is designed to modulate its electronic properties, lipophilicity, and subsequent interaction with biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMCZRVIOSOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,4-c]pyrazole derivative with a brominated benzamide under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazole- and indole-derived sulfonamides and benzamides reported in the literature. Below is a detailed comparison with three analogs (Compounds 16, 17, and 18) from , which differ in substituents and core heterocycles but retain key functional groups .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Compound 16 Compound 17 Compound 18
Core Structure Thieno[3,4-c]pyrazole Pyrazoline-indole hybrid Pyrazoline-indole hybrid Pyrazoline-indole hybrid
Substituents - 4-Bromobenzamide
- p-Tolyl
- 4-Bromophenyl
- 6,6-Dimethylindole
- 4-Chlorophenyl
- 6,6-Dimethylindole
- 4-Methoxyphenyl
- 6,6-Dimethylindole
Molecular Formula C20H16BrN3OS C25H24Br2N4O3S C25H24BrClN4O3S C26H27BrN4O4S
Melting Point Not reported 200–201 °C 129–130 °C 160–161 °C
Key IR Peaks (cm⁻¹) Not available 1653 (C=O), 3253–3433 (NH/NH2) 1670 (C=O), 3068–3385 (NH/NH2) 1675 (C=O), 3060–3370 (NH/NH2)
1H-NMR Features Not available δ 7.44–8.07 (ArH), δ 9.02 (NH) δ 7.56–8.10 (ArH), δ 11.06 (NH) δ 7.50–8.20 (ArH), δ 10.85 (NH)

Structural and Functional Differences

In contrast, Compounds 16–18 possess a pyrazoline-indole hybrid core, which may enhance hydrogen-bonding capacity due to the indole NH group .

Substituent Effects :

  • The bromobenzamide group in the target compound differs from the sulfonamide groups in Compounds 16–18. Sulfonamides generally exhibit higher solubility due to their polar nature, whereas brominated benzamides may enhance lipophilicity and membrane permeability .
  • Substituents on the aryl rings (e.g., Br in Compound 16 vs. Cl in Compound 17 vs. OCH3 in Compound 18) influence electronic properties. Bromine’s electron-withdrawing effect could reduce electron density on the pyrazole ring compared to methoxy’s electron-donating effect .

Thermal Stability :

  • The higher melting point of Compound 16 (200–201 °C) compared to Compound 17 (129–130 °C) may reflect increased symmetry or stronger intermolecular forces (e.g., Br vs. Cl substituents) .

Spectral Data Insights

  • IR Spectroscopy : All compounds show characteristic C=O stretches (~1650–1675 cm⁻¹) and NH/NH2 vibrations (~3060–3433 cm⁻¹). The absence of sulfonamide peaks (1162–1335 cm⁻¹) in the target compound distinguishes it from Compounds 16–18 .
  • 1H-NMR : Aromatic proton signals in Compounds 16–18 appear between δ 7.44–8.20, consistent with substituted benzene rings. The target compound’s NMR data are unavailable, but similar patterns are expected for its p-tolyl and bromobenzamide groups .

Biological Activity

4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core with a bromine atom at the para position of the benzamide moiety. The presence of the p-tolyl substituent and an oxido group may enhance its biological activity by influencing its interaction with various biological targets.

Biological Activities

Research indicates that thienopyrazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
  • Antimicrobial : Thienopyrazoles have demonstrated activity against a variety of pathogens, suggesting potential as antimicrobial agents.
  • Antioxidant : Some derivatives act as antioxidants, protecting cells from oxidative stress.
  • Anticancer : Studies have indicated that thienopyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

1. Antioxidant Activity

A study assessing new thieno[2,3-c]pyrazole compounds demonstrated their ability to protect erythrocytes from oxidative damage caused by 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, indicating their potential as antioxidants .

ParametersControl4-NonylphenolThieno[2,3-c]pyrazole Compound
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.03

2. Anticancer Potential

Thienopyrazole derivatives have been evaluated for their anticancer properties against various cancer cell lines. For instance, one study reported that certain derivatives inhibited Aurora-A kinase activity, which is crucial for cancer cell proliferation . Specific IC50 values were noted for different compounds:

CompoundTarget Cell LineIC50 (µM)
AHeLa7.01 ± 0.60
BNCIH4608.55 ± 0.35
CMCF-714.31 ± 0.90

The mechanism through which thienopyrazoles exert their biological effects often involves interaction with specific enzymes or receptors. For example, some compounds selectively inhibit phosphodiesterase (PDE) enzymes which are implicated in inflammatory responses and other pathological conditions .

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